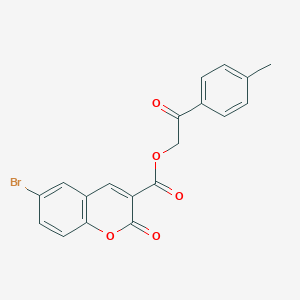

2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

Fundamental Structural Characteristics

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate possesses the molecular formula C₁₉H₁₃BrO₅ with a molecular weight of 401.2 g/mol. The compound integrates multiple functional groups within a single molecular framework, including a brominated chromene backbone, a carboxylate ester linkage, and a methylphenyl ketone moiety. The chromene core structure provides the fundamental scaffold, characterized by a fused benzopyran ring system that creates opportunities for extensive π-conjugation and electronic delocalization.

The structural complexity arises from the presence of multiple rotatable bonds and conformationally flexible regions. The ester linkage connecting the chromene carboxylate to the methylphenyl ketone creates a bridge that can adopt various conformations depending on environmental conditions and intermolecular interactions. This structural feature is particularly significant because similar chromene derivatives have demonstrated that ester group conformation governs photophysical properties and biological activity.

Comparative Analysis with Related Chromene Derivatives

Analysis of structurally related compounds provides insights into the specific properties of this target molecule. The 3-methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate analog shares the brominated chromene core but differs in the substitution pattern and ester linkage. Similarly, 4-chloro-3-methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate demonstrates how halogen substitution affects molecular properties.

Table 1 presents a comparative analysis of molecular properties for related chromene derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution | Ester Type |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₃BrO₅ | 401.2 | 6-Bromo | Keto-ester |

| 3-Methylphenyl analog | C₁₇H₁₁BrO₄ | 359.2 | 6-Bromo | Phenyl ester |

| 4-Chloro-3-methylphenyl analog | C₁₇H₁₀BrClO₄ | 393.6 | 6-Bromo | Phenyl ester |

| Methyl analog | C₁₁H₇BrO₄ | 283.1 | 6-Bromo | Methyl ester |

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO5/c1-11-2-4-12(5-3-11)16(21)10-24-18(22)15-9-13-8-14(20)6-7-17(13)25-19(15)23/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPBOTKQMQWYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that belongs to the class of chromene derivatives. Its unique structure, characterized by multiple functional groups, suggests a potential for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 609.5 g/mol . The IUPAC name is [2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate . The compound features a bromine atom which can affect its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C33H25BrN2O5 |

| Molecular Weight | 609.5 g/mol |

| IUPAC Name | [2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |

| InChI Key | CYDYPFLACRAYBF-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have highlighted the anticancer potential of This compound . It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibits the proliferation of human cancer cell lines such as A431 and Jurkat with IC50 values indicating potent activity (less than 10 µM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it modulates key signaling pathways associated with cell survival and apoptosis, including the Bcl-2 family proteins . The presence of the bromine atom may enhance its ability to interact with cellular targets compared to non-brominated analogs.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways may be linked to its structural features that allow for interaction with specific receptors involved in inflammation.

Study 1: Anticancer Efficacy in Xenograft Models

A study evaluated the efficacy of This compound in a xenograft model of malignant pleural mesothelioma. The results indicated significant tumor regression when treated with the compound compared to controls, supporting its potential as an effective therapeutic agent .

Study 2: Inhibition of Inflammatory Mediators

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results showed a marked reduction in edema and inflammatory mediator levels following treatment with the compound, further confirming its therapeutic potential in managing inflammatory conditions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Crystallographic and Intermolecular Interactions

Crystal packing analyses of similar compounds reveal the influence of hydrogen bonding and halogen interactions:

- The 2-oxoethyl group in 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate () forms C=O···H hydrogen bonds, stabilizing the lattice .

- In the target compound, the bromine atom may participate in halogen bonding (C-Br···O), as observed in 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (), enhancing thermal stability .

Preparation Methods

Knoevenagel Condensation for Chromene Core Formation

The synthesis begins with constructing the brominated chromene scaffold. As detailed in analogous protocols, 5-bromo-2-hydroxybenzaldehyde undergoes Knoevenagel condensation with methyl cyanoacetate in the presence of trifluoroacetic acid (TFA) as a catalyst. This one-pot reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the activated methylene group of methyl cyanoacetate, followed by cyclization to form methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (Figure 1).

Reaction Conditions

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (2M) under reflux. Acidification with hydrochloric acid precipitates 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, which is purified via vacuum filtration and dried under reduced pressure.

Key Parameters

Preparation of 2-(4-Methylphenyl)-2-oxoethanol

Friedel-Crafts Acylation for Ketone Synthesis

2-(4-Methylphenyl)-2-oxoethanol is synthesized from toluene via Friedel-Crafts acylation using chloroacetyl chloride and aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction installs a ketone group at the para position relative to the methyl substituent.

Reaction Conditions

Reduction of α-Chloroketone to Alcohol

The α-chloroketone intermediate is reduced to 2-(4-methylphenyl)-2-oxoethanol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). Selective reduction of the chloro group preserves the ketone functionality.

Optimization Data

Esterification of Chromene Carboxylic Acid with 2-(4-Methylphenyl)-2-oxoethanol

Acid Chloride-Mediated Esterification

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(4-methylphenyl)-2-oxoethanol in anhydrous dichloromethane (DCM) with pyridine as a base.

Procedure

-

Acid Chloride Formation : 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is treated with SOCl₂ (3.0 equiv) at 60°C for 3 hours. Excess SOCl₂ is removed under vacuum.

-

Esterification : The acid chloride is reacted with 2-(4-methylphenyl)-2-oxoethanol (1.2 equiv) in DCM with pyridine (2.0 equiv) at 0°C for 1 hour, then warmed to room temperature for 12 hours.

Steglich Esterification Using Coupling Agents

As an alternative, the Steglich esterification employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the alcohol.

Optimized Conditions

-

Coupling Agents : DCC (1.5 equiv), DMAP (0.2 equiv)

-

Solvent : DCM, room temperature, 24 hours

Optimization of Reaction Conditions

Solvent and Temperature Effects

Esterification yields improve in polar aprotic solvents like DMF or DCM compared to ethereal solvents. Lower temperatures (0–5°C) minimize side reactions during acid chloride formation.

Catalytic Approaches and Yield Improvements

The use of DMAP in Steglich esterification enhances reaction rates by stabilizing the acyloxyphosphonium intermediate. Catalytic TFA (5 mol%) in Knoevenagel condensation reduces side product formation.

| Parameter | Acid Chloride Method | Steglich Esterification |

|---|---|---|

| Yield | 78–82% | 70–75% |

| Reaction Time | 13 hours | 24 hours |

| Hazard Profile | High (SOCl₂ use) | Moderate (DCC/DMAP) |

| Purification | Column chromatography | Column chromatography |

Table 2: Summary of Critical Intermediates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.